![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/no-structure.png)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C29H34N8O and its molecular weight is 510.646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds with structural features similar to the one you're interested in have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings exhibited significant antibacterial and antifungal activities against a range of pathogenic strains, including gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (Streptococcus pneumoniae, Bacillus subtilis), as well as fungi (Candida albicans, Aspergillus species) (Pandey, Singh, Singh, & Nizamuddin, 2009).
Anticancer Activity
Another area of interest is the anticancer potential of [1,2,4]triazoloquinazoline derivatives. These compounds were tested against various cancer cell lines, including ovarian and lung cancer cells, showing selective influence and significant cytotoxicity. Such studies underline the potential for these compounds to be developed into anticancer agents, with specific derivatives showing high activity and lower toxicity compared to traditional chemotherapy drugs (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Analgesic Properties
Research into the analgesic properties of derivatives similar to the compound has also been conducted. Studies on synthesized derivatives have shown potential for pain treatment, with certain compounds exhibiting moderate analgesic effects. This highlights the possibility of developing new pain management solutions from these chemical structures (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 3-azepan-1-ylpropylamine followed by the reaction of the resulting product with butanoyl chloride.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine", "3-azepan-1-ylpropylamine", "butanoyl chloride" ], "Reaction": [ "Step 1: React 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 3-azepan-1-ylpropylamine in the presence of a suitable solvent and a catalyst to obtain N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)amine.", "Step 2: Add butanoyl chloride to the reaction mixture obtained in step 1 and stir the mixture at a suitable temperature to obtain N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide.", "Step 3: Purify the product by suitable techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
902290-94-2 |
Molekularformel |
C29H34N8O |
Molekulargewicht |
510.646 |
IUPAC-Name |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
InChI-Schlüssel |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



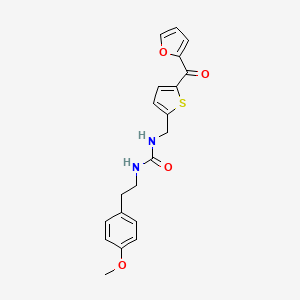

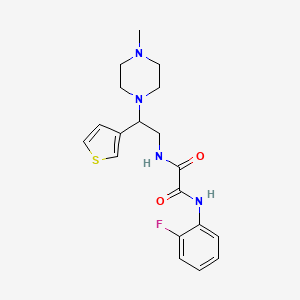

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
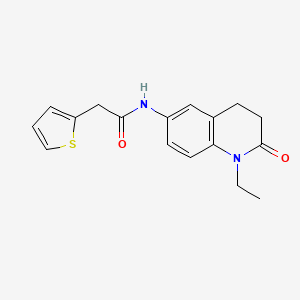
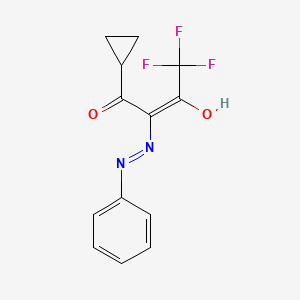
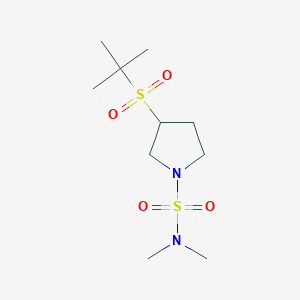
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)

